molecular formula C7H15N3O B13514794 3-(Aminomethyl)-N,N-dimethylazetidine-1-carboxamide

3-(Aminomethyl)-N,N-dimethylazetidine-1-carboxamide

Cat. No.: B13514794
M. Wt: 157.21 g/mol
InChI Key: XWTJJLXBOBBOJS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N,N-dimethylazetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethylazetidine-1-carboxamide typically involves the reaction of azetidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Azetidine, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of recyclable catalysts and solvents is explored to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-N,N-dimethylazetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in an aqueous medium at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-N,N-dimethylazetidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases. Its unique structure allows for interactions with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N-dimethylazetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-N,N-dimethylazetidine-1-carboxamide: shares structural similarities with other azetidine derivatives, such as:

Uniqueness

    Structural Features: The presence of both the aminomethyl and N,N-dimethyl groups in the azetidine ring imparts unique chemical and physical properties to the compound.

    Reactivity: The compound’s reactivity is influenced by the electron-donating effects of the dimethylamino group, making it more reactive in certain chemical reactions compared to its analogs.

    Applications: Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

3-(aminomethyl)-N,N-dimethylazetidine-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-9(2)7(11)10-4-6(3-8)5-10/h6H,3-5,8H2,1-2H3

InChI Key

XWTJJLXBOBBOJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CC(C1)CN

Origin of Product

United States

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